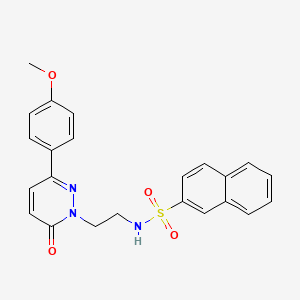

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4S/c1-30-20-9-6-18(7-10-20)22-12-13-23(27)26(25-22)15-14-24-31(28,29)21-11-8-17-4-2-3-5-19(17)16-21/h2-13,16,24H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEJPULAKMHALC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide typically involves multiple steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone. For instance, reacting 4-methoxyphenylhydrazine with an appropriate diketone under reflux conditions can yield the desired pyridazine derivative.

Attachment of the Naphthalene Sulfonamide Group: The naphthalene-2-sulfonyl chloride can be reacted with the pyridazine derivative in the presence of a base such as triethylamine to form the sulfonamide linkage.

Final Coupling: The intermediate product is then coupled with an ethylamine derivative to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group.

Reduction: The ketone group in the pyridazine ring can be reduced to a secondary alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of a hydroxyl derivative.

Reduction: Formation of a secondary alcohol.

Substitution: Formation of various substituted sulfonamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound can be broken down into its key components:

- Naphthalene ring : Provides a stable aromatic structure.

- Sulfonamide group : Contributes to the compound's solubility and reactivity.

- Pyridazine derivative : Imparts biological activity.

The molecular formula for this compound is , with a molecular weight of approximately 356.44 g/mol. Its structural configuration allows for various interactions with biological targets, making it suitable for medicinal chemistry applications.

Pharmaceutical Development

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide has been investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit:

- Antidiabetic properties : By inhibiting key enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate metabolism .

- Antioxidant activity : Acting as a radical scavenger, it shows promise in reducing oxidative stress in cellular environments .

Synthesis of Organic Compounds

This compound serves as an important intermediate in the synthesis of various organic compounds, including:

- Dyes and pigments : The naphthalene structure is integral in creating vibrant colors due to its conjugated system.

- Agrochemicals : Used in formulations that enhance crop protection and growth .

Data Tables

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antidiabetic | Inhibition of α-glucosidase | |

| Antioxidant | Radical scavenging |

Case Study 1: Antidiabetic Activity

A study conducted on derivatives of naphthalene sulfonamides demonstrated significant inhibition of α-glucosidase, suggesting that modifications to the naphthalene structure can enhance efficacy against diabetes . The findings support further exploration into the therapeutic potential of this compound.

Case Study 2: Antioxidant Properties

Research has shown that naphthalene sulfonamides exhibit antioxidant properties by effectively scavenging peroxyl radicals. This property is crucial for developing compounds aimed at mitigating oxidative stress-related diseases . The implications for health supplements and pharmaceuticals are significant.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group is known to interact with biological molecules, potentially inhibiting enzyme activity or altering receptor function.

Comparison with Similar Compounds

Pyridazinone-Based Analogues

Pyridazinone derivatives are widely studied for their diverse bioactivities. Below is a comparison with key analogues:

Key Observations :

Sulfonamide-Containing Analogues

Sulfonamide groups are critical for interactions with enzymes like carbonic anhydrase or kinases.

Key Observations :

- The target’s naphthalene sulfonamide group shares structural similarity with compound 2g (), but the latter’s piperidinyloxy moiety may confer radical-scavenging properties absent in the target .

- Methylsulfonamide in ’s compound highlights how smaller sulfonamide groups improve crystallinity, whereas the target’s bulkier naphthalene group may enhance hydrophobic interactions .

4-Methoxyphenyl-Substituted Analogues

The 4-methoxyphenyl group is a common pharmacophore in drug design.

Key Observations :

- In Formoterol-related compounds (), the 4-methoxyphenyl group is part of a flexible ethylamino chain, optimizing receptor binding.

Biological Activity

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthalene sulfonamide backbone, which is known for its diverse biological activities. The presence of the pyridazinone moiety and a methoxy-substituted phenyl group enhances its pharmacological profile. The sulfonamide functional group is particularly noteworthy for its role in various therapeutic applications.

Sulfonamides are recognized for their ability to inhibit carbonic anhydrase and other enzymes, leading to various biological effects. The specific mechanisms through which this compound exerts its activity include:

- Inhibition of Tumor Growth : Research has indicated that sulfonamide derivatives can exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds similar to this structure have shown IC50 values in the low micromolar range against various cancer types, suggesting significant antitumor potential .

- Antimicrobial Activity : The compound's sulfonamide group may contribute to antibacterial properties by inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis. This mechanism is common among many sulfonamide derivatives .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of similar naphthalene sulfonamide derivatives on various cancer cell lines:

The compound 10f , a close relative, demonstrated significant cytotoxicity with an IC50 value of 8.22 µM against human astrocytoma cells, indicating its potential as an antitumor agent .

Antimicrobial Activity

Research has shown that naphthalene sulfonamides can act as radical scavengers and exhibit antioxidant properties, which may enhance their antimicrobial efficacy by reducing oxidative stress in bacterial cells .

Case Studies

- Antitumor Activity : A study focused on a series of naphthalene sulfonamide derivatives found that some exhibited potent antitumor activity across multiple cancer types, with IC50 values ranging from 0.05 µM to 10 µM depending on the specific derivative and cell line tested .

- Mechanistic Insights : Flow cytometry analyses revealed that certain derivatives caused significant cell cycle arrest and increased apoptosis in treated cells compared to controls, highlighting their potential for therapeutic use in cancer treatment .

Pharmacokinetic Properties

Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that these compounds can effectively cross the blood-brain barrier, making them candidates for central nervous system applications . Moreover, their safety profiles indicate low hepatotoxicity risks.

Q & A

Basic: What are the optimal synthetic routes for N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide?

Answer:

The synthesis of this compound likely involves multi-step organic reactions. A plausible route includes:

- Step 1 : Formation of the pyridazinone core via cyclization of a diketone precursor with hydrazine derivatives.

- Step 2 : Introduction of the 4-methoxyphenyl group using Ullmann coupling or nucleophilic aromatic substitution.

- Step 3 : Sulfonamide linkage via reaction of naphthalene-2-sulfonyl chloride with a primary amine intermediate.

Key experimental parameters include solvent selection (e.g., DMF for polar aprotic conditions), base choice (e.g., K₂CO₃ for deprotonation), and reaction monitoring via TLC (n-hexane:ethyl acetate, 9:1) . Purification typically employs extraction (ethyl acetate) and column chromatography.

Advanced: How can computational reaction path search methods improve yield in synthesizing the pyridazinone moiety?

Answer:

Quantum chemical calculations (e.g., DFT) can identify low-energy transition states and intermediates, optimizing reaction conditions. For example:

- Activation Energy Analysis : Predicts favorable temperatures for cyclization.

- Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on reaction efficiency.

- Catalyst Screening : Virtual screening of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

Integrating these with high-throughput experimentation (HTE) reduces trial-and-error, as demonstrated in ICReDD’s feedback loop combining computation and experimental validation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at ~3.8 ppm, pyridazinone carbonyl at ~165 ppm).

- HPLC : Purity assessment using C18 columns (≥98% by UV detection at 254 nm) .

- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₁N₃O₄S).

- IR : Sulfonamide S=O stretches (~1350 cm⁻¹) and pyridazinone C=O (~1700 cm⁻¹) .

Advanced: How to resolve contradictions in reported biological activity data for sulfonamide derivatives?

Answer:

Discrepancies may arise from assay variability (e.g., cell lines, enzyme isoforms). Mitigation strategies include:

- Meta-Analysis : Statistical aggregation of data across studies (e.g., Bayesian modeling).

- Orthogonal Assays : Validate target engagement using SPR (binding affinity) and cellular thermal shift assays (CETSA).

- Structural Biology : X-ray crystallography to confirm binding poses versus homology models .

Basic: What are recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at -20°C in airtight, light-resistant vials.

- Solubility : DMSO stock solutions (10 mM) should be aliquoted to avoid freeze-thaw degradation.

- Moisture Control : Use desiccants (silica gel) for solid forms to prevent hydrolysis of sulfonamide/sulfonic groups .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s kinase inhibition potential?

Answer:

- Core Modifications : Vary pyridazinone substituents (e.g., 4-methoxyphenyl → 4-fluorophenyl) to assess steric/electronic effects.

- Sulfonamide Linker : Test ethylene vs. propylene spacers for conformational flexibility.

- Kinase Panel Screening : Use broad panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.

- MD Simulations : Assess binding pocket dynamics (e.g., RMSD plots) to prioritize synthetic targets .

Basic: What are common side reactions during sulfonamide coupling, and how are they mitigated?

Answer:

- Over-Sulfonylation : Excess sulfonyl chloride leads to di-sulfonylated byproducts. Controlled stoichiometry (1:1.1 amine:sulfonyl chloride) and slow addition mitigate this.

- Hydrolysis : Moisture degrades sulfonyl chlorides. Use anhydrous solvents (e.g., THF) and molecular sieves.

- Byproduct Removal : Acid-base extraction (e.g., 1M HCl washes) isolates the sulfonamide .

Advanced: How can process control systems optimize scale-up from milligram to gram synthesis?

Answer:

- PAT Tools : In-line FTIR monitors reaction progression (e.g., sulfonamide formation).

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., sulfonylation).

- DoE : Response surface methodology identifies critical parameters (e.g., temperature, stirring rate) for reproducibility .

Basic: What solubility challenges arise with this compound, and how are they addressed?

Answer:

- Low Aqueous Solubility : Due to hydrophobic naphthalene and pyridazinone groups. Use co-solvents (e.g., PEG-400) or formulate as nano-suspensions.

- pH-Dependent Solubility : Sulfonamide protonation (pKa ~10) enables solubility in basic buffers (pH >8) .

Advanced: What strategies validate target specificity in cellular models?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.